|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([C:7]([F:9])=[O:8])[C:3](OC)=[O:4].[F:11]S(O)(=O)=O>>[F:10][C:2]([F:1])([C:3]([F:11])=[O:4])[C:7]([F:9])=[O:8]
|
|
Name
|
|
|
Quantity
|
624 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC)(C(=O)F)F
|
|
Name
|
|
|
Quantity
|
348 g
|
|
Type
|
reactant
|
|
Smiles
|
FS(=O)(=O)O
|
|
Name
|
HSbF6
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Teflon
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
connected to a trap
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -80°
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 80° to 110° for about 24 h
|
|
Duration
|
24 h
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)F)(C(=O)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 187 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.1% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |